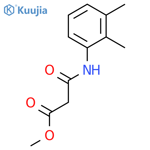

Cas no 87-59-2 (2,3-Dimethylaniline)

2,3-Dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 2,3-Dimethylbenzenamine

- 2,3-Xylidine

- 2,3-Dimethylaniline

- 2,3-DIETHOXY BENZALDEHYDE

- 2,3-dimethyl-aniline

- 2,3-dimethylphenylamine

- 2,3-XYLIDENE

- 2,3-Xylylamine

- 3-AMINO-O-XYLENE

- CN-CBL

- ortho-xylidine

- o-Xylidine

- VIC-O-XYLIDINE

- 2,3-Dimethylbenzenamine (ACI)

- 2,3-Xylidine (8CI)

- Mefenamic acid impurity A

- D0666

- xylidin

- BIDD:GT0208

- 2,3-dimethyl aniline

- DB-024273

- DSSTox_RID_78429

- XYLIDINE 2,3-DIMETHYLBENZENAMINE [MI]

- AKOS000119111

- DTXCID806304

- DTXSID3026304

- SCHEMBL15024

- MEFENAMIC ACID IMPURITY A [EP IMPURITY]

- dimethylbenzenamine

- EN300-19069

- MFCD00007732

- NCGC00257712-01

- 1-Amino-2,3-dimethylbenzene

- Mefenamic Acid Imp. A (EP); 2,3-Dimethylaniline; Mefenamic Acid Impurity A

- Tox21_301836

- STL168890

- MEFENAMIC ACID IMPURITY A (EP IMPURITY)

- 2,3-DIMETHYLANILINE [USP-RS]

- 2,3-Dimethylbenzeneamine

- DSSTox_CID_6304

- CAS-87-59-2

- NCGC00255325-01

- aniline, 2,3-dimethyl-

- BRN 0742174

- DIMETHYLANILINE, 2,3-

- 2,3-Xylidene (2,3-Dimethylaniline)

- NS00001055

- UNII-ZD450ABI9X

- EC 201-755-0

- F2190-0462

- CAS-1300-73-8

- CCRIS 4739

- NCGC00091760-01

- 2,3 Dimethylaniline

- Mefenamic acid impurity A, European Pharmacopoeia (EP) Reference Standard

- 2,3-Dimethylaniline, 99%

- Z104472546

- ZD450ABI9X

- 4-12-00-02497 (Beilstein Handbook Reference)

- Q39045423

- Benzene, 1-amino-2,3-dimethyl-

- HSDB 2091

- 3-Amino-1,2-xylene

- F87288

- 2,3-XYLIDINE [HSDB]

- XYLIDINE 2,3-DIMETHYLBENZENAMINE

- DSSTox_GSID_27377

- AS-11829

- Benzenamine, 2,3-dimethyl-

- CHEMBL1578983

- NCGC00091760-02

- Benzenamine, ar,ar-dimethyl-

- 2,3-Dimethylaniline 100 microg/mL in Acetonitrile

- J-507033

- 2,3-DIMETHYLANILINE (USP-RS)

- Tox21_200158

- 2,3-Dimethylaniline, United States Pharmacopeia (USP) Reference Standard

- 87-59-2

- EINECS 201-755-0

-

- MDL: MFCD00007732

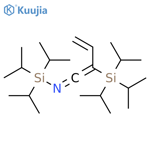

- インチ: 1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3

- InChIKey: VVAKEQGKZNKUSU-UHFFFAOYSA-N

- ほほえんだ: NC1C(C)=C(C)C=CC=1

- BRN: 742174

計算された属性

- せいみつぶんしりょう: 121.08900

- どういたいしつりょう: 121.089149

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 90.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26

じっけんとくせい

- 色と性状: 淡黄色の液体で、特殊なにおいがする[1]

- 密度みつど: 0.993 g/mL at 25 °C(lit.)

- ゆうかいてん: 2.5 °C (lit.)

- ふってん: 221-222 °C(lit.)

- フラッシュポイント: 華氏温度:204.8°f

摂氏度:96°c - 屈折率: n20/D 1.569(lit.)

- ようかいど: 1.5g/l

- すいようせい: 30 g/L (20 ºC)

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents. Reacts with hypochlorite bleaches. May be light sensitive.

- PSA: 26.02000

- LogP: 2.46680

- かんど: 光に敏感

- マーカー: 14,10084

- じょうきあつ: 0.1±0.4 mmHg at 25°C

- ようかいせい: 水に微溶解し、エタノール/エーテルと混和することができる[9]

2,3-Dimethylaniline セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H311,H331,H373,H411

- 警告文: P261,P273,P280,P301+P310,P311

- 危険物輸送番号:UN 1711 6.1/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 23/24/25-33-51/53

- セキュリティの説明: S28-S36/37-S45-S61-S28A

- RTECS番号:ZE8750000

-

危険物標識:

- 包装グループ:II

- 危険レベル:6.1

- ちょぞうじょうけん:Store at room temperature

- 包装等級:II

- TSCA:Yes

- セキュリティ用語:6.1

- 爆発限界値(explosive limit):1-2.7%(V)

- リスク用語:R23/24/25; R33; R51/53

2,3-Dimethylaniline 税関データ

- 税関コード:29214910

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,3-Dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-11829-1G |

2,3-Xylidine |

87-59-2 | >98% | 1g |

£30.00 | 2025-02-09 | |

| Key Organics Ltd | AS-11829-5G |

2,3-Xylidine |

87-59-2 | >98% | 5g |

£88.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017548-25ml |

2,3-Dimethylaniline |

87-59-2 | 99% | 25ml |

¥33 | 2024-05-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0666-500G |

2,3-Dimethylaniline |

87-59-2 | >99.0%(GC)(T) | 500g |

¥640.00 | 2024-04-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017548-100ml |

2,3-Dimethylaniline |

87-59-2 | 99% | 100ml |

¥98 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017548-500ml |

2,3-Dimethylaniline |

87-59-2 | 99% | 500ml |

¥296 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807121-25ml |

2,3-Dimethylaniline |

87-59-2 | 99% | 25ml |

¥34.00 | 2022-01-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1211254-50MG |

2,3-Dimethylaniline |

87-59-2 | United States Pharmacopeia (USP) Reference Standard | 50MG |

¥12530.36 | 2022-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807121-500ml |

2,3-Dimethylaniline |

87-59-2 | 99% | 500ml |

¥308.00 | 2022-01-10 | |

| Key Organics Ltd | AS-11829-50MG |

2,3-Xylidine |

87-59-2 | >98% | 50mg |

£102.00 | 2025-02-09 |

2,3-Dimethylaniline 合成方法

ごうせいかいろ 1

2.1 Solvents: Toluene

3.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

4.1 Reagents: Vitride Solvents: Toluene

4.2 Reagents: Trifluoroacetic acid Solvents: Hexane

4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane

2.2 -

3.1 Solvents: Toluene

4.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

5.1 Reagents: Vitride Solvents: Toluene

5.2 Reagents: Trifluoroacetic acid Solvents: Hexane

5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 6

2.1 Reagents: Vitride Solvents: Toluene

2.2 Reagents: Trifluoroacetic acid Solvents: Hexane

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene

2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane

2.2 -

3.1 Solvents: Toluene

4.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

5.1 Reagents: Vitride Solvents: Toluene

5.2 Reagents: Trifluoroacetic acid Solvents: Hexane

5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

2.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

3.1 Reagents: Vitride Solvents: Toluene

3.2 Reagents: Trifluoroacetic acid Solvents: Hexane

3.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 14

1.2 Reagents: Trifluoroacetic acid Solvents: Hexane

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

1.2 -

2.1 Solvents: Toluene

3.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

4.1 Reagents: Vitride Solvents: Toluene

4.2 Reagents: Trifluoroacetic acid Solvents: Hexane

4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 18

ごうせいかいろ 19

1.2 Solvents: Toluene

1.3 Reagents: Triethylamine Solvents: Toluene

2.1 -

3.1 Solvents: Toluene

4.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

5.1 Reagents: Vitride Solvents: Toluene

5.2 Reagents: Trifluoroacetic acid Solvents: Hexane

5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

ごうせいかいろ 20

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Sodium borohydride

2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane

2.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene

3.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane

3.2 -

4.1 Solvents: Toluene

5.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol

6.1 Reagents: Vitride Solvents: Toluene

6.2 Reagents: Trifluoroacetic acid Solvents: Hexane

6.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

2,3-Dimethylaniline Raw materials

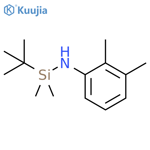

- Silanamine, 1-(1,1-dimethylethyl)-N-(2,3-dimethylphenyl)-1,1-dimethyl-

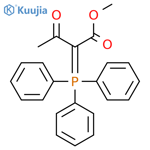

- Butanoic acid, 3-oxo-2-(triphenylphosphoranylidene)-, methyl ester

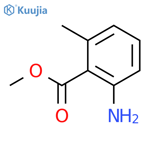

- Methyl 2-amino-6-methylbenzoate

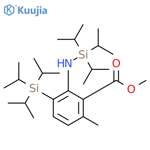

- Silanamine, 1,1,1-tris(1-methylethyl)-N-[2-[tris(1-methylethyl)silyl]-1,3-butadien-1-ylidene]-

- Benzoic acid, 6-methyl-3-[tris(1-methylethyl)silyl]-2-[[tris(1-methylethyl)silyl]amino]-, methyl ester

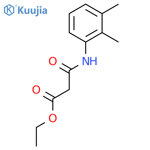

- Propanoic acid, 3-[(2,3-dimethylphenyl)amino]-3-oxo-, methyl ester

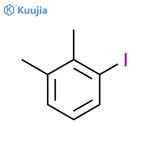

- 1-Iodo-2,3-Dimethylbenzene

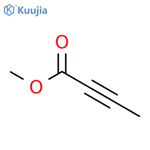

- Methyl 2-butynoate

- chlorotris(propan-2-yl)silane

- Benzoic acid, 2-amino-6-methyl-3-[tris(1-methylethyl)silyl]-, methyl ester

- (Carbomethoxymethylene)triphenylphosphorane

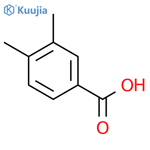

- 3,4-Dimethylbenzoic acid

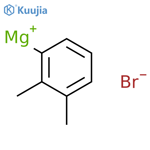

- 2,3-Dimethylphenylmagnesium bromide

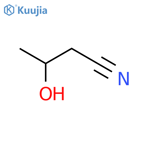

- β-Hydroxybutyronitrile

- 3-(2,3-Dimethylphenyl)amino-3-oxo-proponic Acid Ethyl Ester

2,3-Dimethylaniline Preparation Products

2,3-Dimethylaniline サプライヤー

2,3-Dimethylaniline 関連文献

-

1. Detailed kinetic and thermodynamic studies on the cyanation of alkylcobalamins. A generalized mechanistic descriptionMohamed S. A. Hamza,Xiang Zou,Kenneth L. Brown,Rudi van Eldik J. Chem. Soc. Dalton Trans. 2002 3832

-

K. Dash,Lori Rastogi,S. Thangavel,G. Venkateswarulu RSC Adv. 2016 6 111090

-

Keith ó Proinsias,Maciej Giedyk,Dorota Gryko Chem. Soc. Rev. 2013 42 6605

-

Damian G. Allis,Timothy J. Fairchild,Robert P. Doyle Mol. BioSyst. 2010 6 1611

-

Maciej Giedyk,Katarzyna Goliszewska,Dorota Gryko Chem. Soc. Rev. 2015 44 3391

-

Pei Chen,Wayne R. Wolf,Isabel Castanheira,Ana Sanches-Silva Anal. Methods 2010 2 1171

-

Pei Chen,Wayne R. Wolf,Isabel Castanheira,Ana Sanches-Silva Anal. Methods 2010 2 1171

-

Mohamed S. A. Hamza,Rudi van Eldik Dalton Trans. 2004 1

-

Mohamed S. A. Hamza,Andrew G. Cregan,Nicola E. Brasch,Rudi van Eldik Dalton Trans. 2003 596

-

Susan M. Chemaly Dalton Trans. 2008 5766

2,3-Dimethylanilineに関する追加情報

2,3-Dimethylaniline (CAS No. 87-59-2): An Overview of Its Properties, Applications, and Recent Research

2,3-Dimethylaniline (CAS No. 87-59-2) is a versatile organic compound that has found extensive applications in various fields, including chemical synthesis, pharmaceuticals, and materials science. This aromatic amine is characterized by its unique structure, which consists of an aniline core substituted with two methyl groups at the 2 and 3 positions. The compound's molecular formula is C8H11N, and it has a molecular weight of approximately 121.18 g/mol.

The physical properties of 2,3-Dimethylaniline are noteworthy. It is a colorless to pale yellow liquid with a characteristic amine odor. The compound has a boiling point of around 194°C and a melting point of -14°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and chloroform. These properties make it suitable for use in a variety of chemical processes and reactions.

In the realm of chemical synthesis, 2,3-Dimethylaniline serves as an important intermediate for the production of various compounds. Its reactivity stems from the presence of the amino group and the electron-donating methyl groups, which can participate in a wide range of reactions such as acylation, alkylation, and coupling reactions. For instance, it can be used to synthesize dyes, pigments, and other organic compounds with specific functional groups.

The pharmaceutical industry has also recognized the potential of 2,3-Dimethylaniline. It is used as a starting material for the synthesis of several drugs and drug intermediates. One notable application is in the production of antihistamines and other therapeutic agents. The compound's ability to undergo selective functionalization allows for the creation of derivatives with enhanced biological activity and reduced side effects.

Recent research has further expanded the applications of 2,3-Dimethylaniline. A study published in the Journal of Organic Chemistry highlighted its use in the development of novel catalysts for asymmetric synthesis. The unique electronic properties of the compound make it an excellent ligand for transition metal complexes, which can be used to catalyze enantioselective reactions with high efficiency and selectivity.

In materials science, 2,3-Dimethylaniline has been explored for its potential in the fabrication of conductive polymers and electronic materials. Its ability to form stable radical cations through electrochemical oxidation makes it a promising candidate for use in organic electronics and energy storage devices. Researchers at the University of California have demonstrated that derivatives of 2,3-Dimethylaniline can be used to create highly conductive polymer films with tunable electronic properties.

The environmental impact of 2,3-Dimethylaniline is another area of active research. While it is generally considered safe when handled properly, there are ongoing studies to evaluate its long-term effects on ecosystems. Efforts are being made to develop more sustainable synthesis methods that minimize waste and reduce environmental impact. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.

Safety considerations are paramount when working with 2,3-Dimethylaniline. It is important to handle this compound with appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Storage should be in tightly sealed containers away from heat sources and incompatible materials. Proper disposal methods should be followed to ensure environmental safety.

In conclusion, 2,3-Dimethylaniline (CAS No. 87-59-2) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceuticals, materials science, and beyond. Its unique properties make it an essential building block for many advanced materials and products. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.

87-59-2 (2,3-Dimethylaniline) 関連製品

- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)

- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)

- 6393-01-7(2,5-Dimethyl-1,4-phenylenediamine)

- 98-04-4(Trimethylphenylammonium Iodide)

- 41927-01-9(3,4-Dimethyl-O-phenylenediamine)

- 1467-35-2(Benzenamine,2,3,4-trimethyl-)

- 137-17-7(2,4,5-Trimethylaniline)

- 2217-45-0(2,3,4,5-Tetramethylaniline)

- 2365-80-2(2-amino-5,5,5-trifluoropentanoic acid)

- 929-12-4(4,4-Difluoro-3-butenylacetate)